Methyl 3-(cyanomethyl)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(cyanomethyl)benzoate can be synthesized using m-toluic acid as the starting material. The synthetic route involves several steps:
Acylation Reaction: m-Toluic acid is acylated with thionyl chloride to form m-toluoyl chloride.
Chlorination Reaction: The acylate is then chlorinated using liquid chlorine to produce m-chloromethylbenzoyl chloride.
Esterification Reaction: The chloride is esterified with non-aqueous methanol to form the ester.
Cyanation Reaction: Finally, the ester is reacted with sodium cyanide in the presence of toluene to yield this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and cost-effectiveness. The process involves careful control of reaction conditions and the use of efficient extraction and purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form 3-(cyanomethyl)benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium cyanide and 18-crown-6 in acetonitrile are commonly used reagents for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Major Products Formed
3-(Cyanomethyl)benzoic Acid: Formed through oxidation reactions.
Various Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-(cyanomethyl)benzoate is widely used in scientific research due to its versatility as an intermediate in organic synthesis . Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-(cyanomethyl)benzoate involves its reactivity as an electrophile in various chemical reactions. The compound’s cyanomethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds . This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar in structure but contains a bromomethyl group instead of a cyanomethyl group.
3-(Cyanomethyl)benzoic Acid: The oxidized form of methyl 3-(cyanomethyl)benzoate.
Uniqueness
This compound is unique due to its specific reactivity and versatility as an intermediate in organic synthesis. Its cyanomethyl group provides distinct reactivity compared to other similar compounds, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
methyl 3-(cyanomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNUGLQVCGENEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445310 | |
Record name | Methyl 3-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68432-92-8 | |
Record name | Methyl 3-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methy-3-(Cyanomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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